molecular formula C6H12O6 B3434589 D-Glucose CAS No. 54-17-1

D-Glucose

Cat. No.: B3434589
CAS No.: 54-17-1
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-GASJEMHNSA-N
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Description

D-Glucose, also known as dextrose, is a simple sugar with the molecular formula C6H12O6. It is one of the most abundant monosaccharides and is a primary source of energy for living organisms. This compound is found naturally in fruits, honey, and the blood of animals. It plays a crucial role in cellular respiration and is a key component in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose can be synthesized in the laboratory by hydrolyzing sucrose (cane sugar) or starch. The hydrolysis of sucrose involves boiling it with dilute hydrochloric acid or sulfuric acid, resulting in the formation of this compound and fructose. The reaction is as follows: [ \text{C12H22O11 + H2O → C6H12O6 + C6H12O6} ] For starch, the process involves boiling it with dilute sulfuric acid under pressure, yielding this compound: [ \text{(C6H10O5)n + nH2O → nC6H12O6} ]

Industrial Production Methods: Industrially, this compound is produced from starch through enzymatic hydrolysis. Enzymes such as α-amylase and amyloglucosidase are used to break down starch into this compound. This method is preferred due to its efficiency and lower environmental impact .

Types of Reactions:

    Oxidation: this compound can be oxidized to gluconic acid using mild oxidizing agents like bromine water. Further oxidation with nitric acid yields saccharic acid.

    Reduction: Reduction of this compound with sodium borohydride produces sorbitol.

    Isomerization: this compound can be isomerized to D-fructose under basic conditions.

Common Reagents and Conditions:

    Oxidation: Bromine water, nitric acid.

    Reduction: Sodium borohydride.

    Isomerization: Basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: Gluconic acid, saccharic acid.

    Reduction: Sorbitol.

    Isomerization: D-Fructose .

Scientific Research Applications

D-Glucose has a wide range of applications in scientific research:

Mechanism of Action

D-Glucose exerts its effects primarily through its role in cellular respiration. It is transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to form glucose-6-phosphate. This molecule then enters glycolysis, the citric acid cycle, and oxidative phosphorylation, ultimately producing ATP. This compound also serves as a precursor for the synthesis of other biomolecules such as glycogen and nucleotides .

Comparison with Similar Compounds

    D-Galactose: An aldohexose similar to D-Glucose but differs in the configuration of the hydroxyl group on the fourth carbon.

    D-Fructose: A ketohexose that is an isomer of this compound.

    D-Mannose: An aldohexose that differs from this compound in the configuration of the hydroxyl group on the second carbon.

Uniqueness of this compound: this compound is unique due to its central role in energy metabolism and its widespread occurrence in nature. It is the primary energy source for most organisms and is involved in numerous biochemical pathways .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015215, DTXSID901015217
Record name D-​Glucopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4
Record name D-Glucopyranose
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Record name Glucopyranose
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Record name D-Glucopyranose
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Record name D-​Glucopyranose
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Record name Glucopyranose
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Record name D-glucose
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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